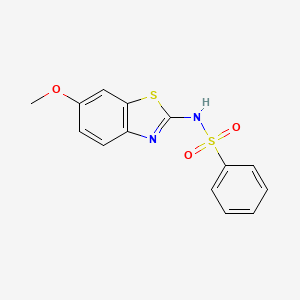

N-(6-甲氧基-1,3-苯并噻唑-2-基)苯磺酰胺

描述

“N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12N2O3S2 . It is a derivative of benzothiazole, a bicyclic system with multiple applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide”, involves a variety of methods. One common method involves the condensation of 2-aminothiophenol with aldehydes . The specific synthesis process for this compound may vary depending on the specific conditions and reactants used .Molecular Structure Analysis

The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” is available as a 2D Mol file . The compound has a molecular weight of 320.387 Da .Chemical Reactions Analysis

The chemical reactivity of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” would depend on the specific conditions and reactants present. As a benzothiazole derivative, it may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” include a molecular weight of 320.387 Da . More specific properties such as boiling point, density, and solubility would require further experimental data.科学研究应用

抗糖尿病活性

N-(6-取代-1,3-苯并噻唑-2-基)苯磺酰胺衍生物已被合成并评估其抗糖尿病活性。在非胰岛素依赖性糖尿病大鼠模型中,几种化合物显示出显着的血浆葡萄糖水平降低。这些化合物还被评估为 11beta-羟基类固醇脱氢酶 1 型 (11beta-HSD1) 的抑制剂,表明潜在的作用机制 (Moreno-Díaz 等人,2008)。

癌症治疗的光动力疗法

一种用苯磺酰胺衍生物基团(包括 N-(6-甲氧基-1,3-苯并噻唑-2-基)苯磺酰胺)取代的锌酞菁已被研究其在光动力疗法中的潜力。该化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为一种有前途的 II 型光敏剂,用于癌症治疗 (Pişkin 等人,2020)。

环境分析

该化合物已被纳入专注于从土壤样品中提取和分析苯并三唑、苯并噻唑和苯磺酰胺的研究中。这涉及开发同时测定环境基质中这些化合物的方法,突出了其在环境监测和污染研究中的相关性 (Speltini 等人,2016)。

抗肿瘤活性

对 N-(6-甲氧基-1,3-苯并噻唑-2-基)苯磺酰胺衍生物的研究还探索了其潜在的抗肿瘤活性。合成的化合物针对各种肿瘤细胞系进行了评估,其中一些显示出有希望的结果,并表明有潜力作为抗癌剂进一步开发 (Motavallizadeh 等人,2014)。

合成与表征

该化合物一直是合成和表征研究的主题。这些研究的重点是了解其化学结构和性质,这对于其在包括制药和环境科学在内的各个领域的应用至关重要 (Sreenivasa 等人,2014)。

酶抑制

N-(6-甲氧基-1,3-苯并噻唑-2-基)苯磺酰胺衍生物已被研究为各种酶(例如碳酸酐酶)的抑制剂。这些研究提供了对这些化合物在酶抑制有益的条件下的潜在治疗应用的见解 (Di Fiore 等人,2011)。

作用机制

Target of Action

The primary target of N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the regulation of the glucocorticoid action within cells and is involved in various physiological processes, including immune response, glucose metabolism, and lipid metabolism .

Mode of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide interacts with 11beta-HSD1 by inhibiting its activity . The compound’s interaction with the enzyme involves potential hydrogen bond interactions with catalytic amino acid residues . This interaction results in the inhibition of the enzyme, thereby modulating the glucocorticoid action within cells .

Biochemical Pathways

The inhibition of 11beta-HSD1 affects the glucocorticoid pathway. Glucocorticoids are steroid hormones that regulate various aspects of metabolism and immune response. By inhibiting 11beta-HSD1, N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can modulate the effects of glucocorticoids, potentially impacting glucose metabolism, lipid metabolism, and immune response .

Result of Action

The inhibition of 11beta-HSD1 by N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels . This suggests that the compound may have potential antidiabetic activity, particularly in the context of non-insulin-dependent diabetes mellitus .

未来方向

The future directions for research on “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” could involve further exploration of its potential biological activities. For example, more studies could be conducted to investigate its antidiabetic activity or other potential therapeutic uses. Additionally, research could be done to optimize its synthesis process and improve its chemical properties .

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-19-10-7-8-12-13(9-10)20-14(15-12)16-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSZWEWTCZYWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

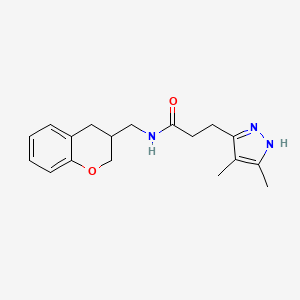

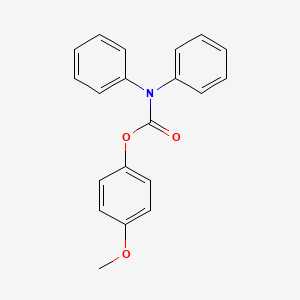

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)